2,4-Dichloro-7-(3-fluoro-benzyl)-7H-pyrrolo[2,3-d]pyrimidine
Description
Properties
IUPAC Name |
2,4-dichloro-7-[(3-fluorophenyl)methyl]pyrrolo[2,3-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl2FN3/c14-11-10-4-5-19(12(10)18-13(15)17-11)7-8-2-1-3-9(16)6-8/h1-6H,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVZSDCXOFGXOOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CN2C=CC3=C2N=C(N=C3Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl2FN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2,4-Dichloro-7-(3-fluoro-benzyl)-7H-pyrrolo[2,3-d]pyrimidine can be achieved through several synthetic routes. One common method involves the cyclization of a pyridine ring with a pyrimidine ring. The reaction conditions typically include the use of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide or tetrahydrofuran. The reaction is carried out at elevated temperatures to facilitate the cyclization process .
Industrial production of this compound often involves multi-step synthesis, starting from readily available starting materials. The process may include steps such as halogenation, nucleophilic substitution, and cyclization. The reaction conditions are optimized to achieve high yields and purity of the final product.
Chemical Reactions Analysis
2,4-Dichloro-7-(3-fluoro-benzyl)-7H-pyrrolo[2,3-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be replaced by other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts, boronic acids, bases like sodium hydroxide, and solvents such as ethanol or dimethyl sulfoxide. The major products formed depend on the specific reaction conditions and the nature of the reagents used.
Scientific Research Applications
Pharmaceutical Development
2,4-Dichloro-7-(3-fluoro-benzyl)-7H-pyrrolo[2,3-d]pyrimidine has been explored as a potential lead compound in the development of new therapeutic agents. Its structural similarities to other biologically active compounds suggest that it may exhibit significant pharmacological properties.
- Antitumor Activity : Research indicates that derivatives of pyrrolo[2,3-d]pyrimidines can inhibit the growth of cancer cells. Studies have shown that compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines.
- Anti-inflammatory Effects : The compound may influence pathways involved in inflammation, potentially leading to new treatments for inflammatory diseases.
Mechanistic Studies
Understanding the mechanism of action of this compound is crucial for its application in drug development. Research has focused on how this compound interacts with biological macromolecules such as proteins and nucleic acids.
- Protein Kinase Inhibition : Similar compounds have been studied for their ability to inhibit specific kinases involved in cancer progression. Investigating whether this compound exhibits similar inhibitory effects could provide insights into its therapeutic potential.
Comparative Analysis with Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine | Contains chlorine but lacks fluorine substitution | Antitumor activity |
| 6-(4-Fluorophenyl)-7H-pyrrolo[2,3-d]pyrimidine | Has a fluorophenyl group instead of a benzyl group | Anti-inflammatory effects |
| 5-Methyl-7H-pyrrolo[2,3-d]pyrimidine | Methyl substitution at position 5 | Diverse pharmacological activities |
The unique combination of dichloride and fluorobenzyl groups in this compound may contribute to its distinct pharmacological profile compared to these similar compounds.
Case Study 1: Antitumor Activity
A study investigated the cytotoxic effects of various pyrrolo[2,3-d]pyrimidine derivatives on human cancer cell lines. The results indicated that compounds with similar structural motifs exhibited significant growth inhibition. The specific role of the dichloro and fluorobenzyl groups in enhancing activity was analyzed through structure-activity relationship studies.
Case Study 2: Inhibition of Protein Kinases
Research on related pyrrolo[2,3-d]pyrimidines showed promising results as inhibitors of specific protein kinases involved in cancer signaling pathways. Further studies are required to determine if this compound can exhibit similar inhibitory properties and the implications for targeted cancer therapies.
Mechanism of Action
The mechanism of action of 2,4-Dichloro-7-(3-fluoro-benzyl)-7H-pyrrolo[2,3-d]pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and disrupting normal cellular processes. For example, it may inhibit kinases involved in cell signaling pathways, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Pharmacokinetic and Toxicity Considerations
- Metabolic Stability : Fluorine substitution reduces oxidative metabolism, as seen in fluorinated purine analogs with extended half-lives .
- Toxicity: Analogs like Compound 30 (CC₅₀ = 49.3 µM) show lower cytotoxicity than non-fluorinated derivatives, suggesting the target compound’s fluorine may mitigate off-target effects .
Key Research Findings and Implications
- Scaffold Flexibility : The pyrrolo[2,3-d]pyrimidine core tolerates diverse substitutions (e.g., benzyl, cyclopropylmethyl, SEM groups) for tailored bioactivity .
- Antiviral vs. Anticancer Trade-offs : 4,7-Disubstituted derivatives excel in antiviral activity, while 2,4-dichloro-6-substituted analogs dominate kinase inhibition .
- Synthetic Accessibility : Alkylation at position 7 (e.g., using K₂CO₃/DMF) is a common high-yield strategy (70–82%), applicable to the target compound’s synthesis .
Biological Activity
2,4-Dichloro-7-(3-fluoro-benzyl)-7H-pyrrolo[2,3-d]pyrimidine (CAS Number: 2815698-67-8) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanism of action, efficacy against various targets, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C13H8Cl2FN3, with a molecular weight of 296.12 g/mol. The compound features a pyrrolo[2,3-d]pyrimidine core substituted with dichloro and fluorobenzyl groups, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C13H8Cl2FN3 |
| Molecular Weight | 296.12 g/mol |
| CAS Number | 2815698-67-8 |
Research indicates that pyrrolo[2,3-d]pyrimidine derivatives, including this compound, act primarily as kinase inhibitors. They target specific protein kinases involved in various cellular processes, making them potential candidates for treating diseases such as cancer and malaria.
- Inhibition of CDPKs : The compound has been evaluated for its inhibitory effects on calcium-dependent protein kinases (CDPKs) from Plasmodium falciparum, the malaria-causing parasite. In silico studies showed promising docking scores when the compound was modeled against PfCDPK4, suggesting strong binding interactions that could inhibit kinase activity .
- Anticancer Activity : In vitro studies have demonstrated that certain pyrrolo[2,3-d]pyrimidine derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, compounds similar to this compound have shown IC50 values in the low micromolar range against cancer cells .
Case Studies
-
Antiplasmodial Activity : A study evaluated several pyrrolo[2,3-d]pyrimidines for their antiplasmodial activity using a whole cell assay against P. falciparum strains. Compounds were assessed at a concentration of 20 μM, with IC50 values determined for those showing over 75% inhibition of parasite growth . The results indicated moderate antiplasmodial activity for several derivatives.
Compound Pf 3D7 IC50 (μM) Cell Viability (%) 2b 0.3694 79.8 2g 0.5298 92.8 5k <0.1 - - Cytotoxicity Against Cancer Cells : In another study focusing on anticancer properties, derivatives were tested against multiple cancer cell lines with varying degrees of success. For example, compound 5k exhibited significant inhibition against EGFR and other kinases .
Additional Research Findings
Recent studies have also highlighted the potential of these compounds as multi-targeted kinase inhibitors with enhanced potency due to their ability to induce apoptosis in cancer cells and inhibit key signaling pathways .
Q & A
Q. What are the standard synthetic routes for preparing 2,4-Dichloro-7-(3-fluoro-benzyl)-7H-pyrrolo[2,3-d]pyrimidine?
The synthesis typically involves acid-mediated nucleophilic substitution reactions. For example, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine is reacted with 3-fluoro-benzylamine in isopropanol with concentrated HCl as a catalyst. The mixture is refluxed for 12–48 hours, followed by neutralization with NHOH, extraction with CHCl, and recrystallization from methanol. Yields vary (16–94%) depending on reaction time and substituent electronic effects .
Q. What spectroscopic techniques are critical for characterizing this compound?
Key methods include:
- H/C NMR : To confirm substitution patterns and aromatic proton environments (e.g., δ 8.27 ppm for H-2 in pyrrolo[2,3-d]pyrimidine derivatives) .
- HRMS (APCI) : Validates molecular weight (e.g., observed m/z 229.0887 for a fluorophenyl analog) .
- Melting Point Analysis : Identifies purity (e.g., mp 234–253°C for related compounds) .
Q. How does the 3-fluoro-benzyl substituent influence reactivity?
The electron-withdrawing fluorine atom on the benzyl group enhances electrophilicity at the pyrrolo[2,3-d]pyrimidine core, facilitating nucleophilic attacks at the 2- and 4-positions. This modification also impacts solubility and crystallinity, as seen in recrystallization yields .
Advanced Research Questions
Q. How can reaction yields be optimized for derivatives with bulky substituents?
- Extended Reaction Times : Bulky amines (e.g., substituted benzylamines) require longer reflux durations (up to 48 hours) to achieve >90% conversion .
- Solvent Optimization : Replacing isopropanol with polar aprotic solvents (e.g., DMF) may improve solubility of hydrophobic intermediates .
- Catalyst Screening : Lewis acids like ZnCl can accelerate substitutions at sterically hindered positions .
Q. What strategies resolve contradictions in kinase inhibition data across studies?
Discrepancies in IC values for kinase targets (e.g., EGFR vs. VEGFR2) may arise from:
- Assay Conditions : Variations in ATP concentrations or incubation times (e.g., 30 min vs. 2 hours) .
- Cellular Context : Differences in cell membrane permeability or off-target effects in cell-based vs. enzyme assays .
- Compound Purity : Impurities >5% (e.g., unreacted starting materials) can skew activity profiles .
Q. How is structure-activity relationship (SAR) analysis conducted for kinase inhibition?
- Substituent Scanning : Systematic replacement of the 3-fluoro-benzyl group with analogs (e.g., 4-fluoro, 3-chloro) to map steric/electronic effects on binding .
- Molecular Docking : Computational models predict interactions with kinase ATP-binding pockets (e.g., hydrogen bonding with Lys721 in EGFR) .
- Enzymatic Assays : Measure inhibitory activity against purified kinases (e.g., IC < 100 nM for CDK2 in select derivatives) .
Q. What methodologies address low aqueous solubility in biological assays?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
